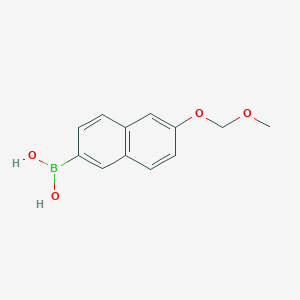

![molecular formula C10H9F2N3 B6334790 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1174666-15-9](/img/structure/B6334790.png)

1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

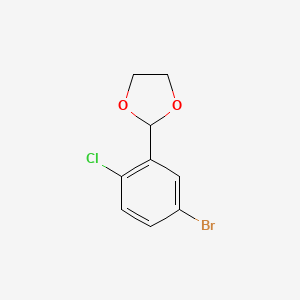

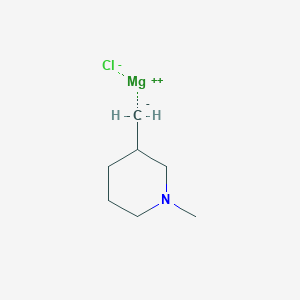

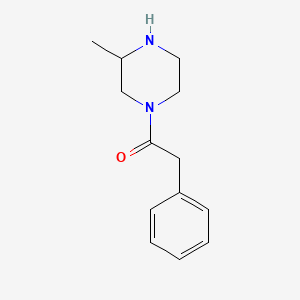

“1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a 3,4-difluorophenyl group and a methyl group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles due to the electron-rich nature of the pyrazole ring . Again, without specific literature on this compound, it’s difficult to provide a detailed chemical reactions analysis.Applications De Recherche Scientifique

Bioactivity Studies

Pyrazole derivatives, which include 1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine, have been the subject of various bioactivity studies. A study focusing on pyrazole derivatives investigated their structure and potential biological activity against breast cancer and microbes. The study detailed the synthesis and characterization of these compounds, including their crystallographic analysis (Titi et al., 2020).

Synthesis and Characterization

The synthesis and characterization of various pyrazole derivatives have been reported. For instance, Xu Li-feng (2011) described the synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, providing insights into the chemical properties and potential applications of similar compounds (Xu Li-feng, 2011).

Catalysis and Chemical Reactions

A study by Togni et al. (1996) investigated the use of pyrazole ligands in palladium-catalyzed asymmetric allylic amination. This research contributes to understanding the role of pyrazole derivatives in catalysis and chemical synthesis (Togni et al., 1996).

Development of Fluorescent Sensors

Pyrazoloquinoline derivatives, which are structurally related to this compound, have been used in the development of fluorescent sensors for detecting inorganic cations. This study by Mac et al. (2010) highlights the potential of these compounds in analytical chemistry and sensor technology (Mac et al., 2010).

Nanomagnetic Catalyst Development

A novel nanomagnetic catalyst containing pyrazole tags was synthesized and characterized for its efficiency in synthesizing pyrazolo[3,4-b]-pyridine derivatives. This research by Afsar et al. (2018) demonstrates the utility of pyrazole derivatives in advanced material science (Afsar et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVIIKNFIFDTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.